3-(2-Pyridyl)-2-propen-1-ol

Description

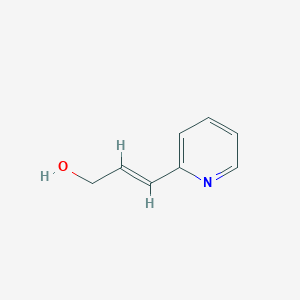

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTYYJCFJVDMLT-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-(2-Pyridyl)-2-propen-1-ol

This document provides an in-depth guide to the spectroscopic analysis of 3-(2-Pyridyl)-2-propen-1-ol (CAS No: 131610-03-2), a valuable heterocyclic building block used in the synthesis of pharmaceuticals and functional materials.[1] As a Senior Application Scientist, my objective is not merely to present data but to illuminate the logic behind its acquisition and interpretation, empowering researchers to confidently identify and characterize this molecule. The structural confirmation of such intermediates is a foundational step in any drug development or materials science workflow, ensuring the integrity of subsequent synthetic steps.

The molecule possesses several key structural features: a pyridine ring, a propenol chain with E-stereochemistry, and a primary alcohol.[2] Each of these components imparts a distinct signature across various spectroscopic techniques, which we will explore in detail.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a map of all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals neighboring protons, governed by the n+1 rule.

Expertise & Causality:

-

Pyridine Protons (δ 7.0-8.6 ppm): These protons are significantly deshielded (shifted downfield) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The proton at the C6' position (H6') is typically the most downfield due to its proximity to the electronegative nitrogen.

-

Vinylic Protons (δ 6.0-7.0 ppm): The protons on the C=C double bond (H2, H3) appear in this region. Their coupling constant (J value) is highly diagnostic of the alkene geometry. For the expected (E)-isomer, a large trans coupling constant (J ≈ 15-18 Hz) is anticipated between H2 and H3. This is a critical validation point.

-

Methylene Protons (δ ~4.3 ppm): The -CH₂- protons (H1a, H1b) are adjacent to both an oxygen atom and a double bond, causing a downfield shift. They will appear as a doublet due to coupling with the adjacent vinylic proton (H2).

-

Hydroxyl Proton (δ variable): The -OH proton signal can appear over a wide range and is often broad. Its chemical shift is sensitive to concentration, temperature, and solvent due to hydrogen bonding. A D₂O exchange experiment can be used for definitive confirmation, as the -OH peak will disappear.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| ~8.55 | d | ~4.5 | H6' |

| ~7.65 | td | ~7.7, 1.8 | H4' |

| ~7.25 | d | ~7.8 | H3' |

| ~7.15 | ddd | ~7.5, 4.8, 1.0 | H5' |

| ~6.90 | dt | ~15.8, 1.5 | H3 |

| ~6.40 | dt | ~15.8, 5.5 | H2 |

| ~4.35 | dd | ~5.5, 1.5 | H1 (CH₂) |

| Variable | br s | - | OH |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Being a less sensitive nucleus, it is typically acquired as a proton-decoupled spectrum, where each unique carbon appears as a singlet.

Expertise & Causality:

-

Pyridine Carbons (δ 120-160 ppm): The carbons of the pyridine ring resonate in the aromatic region. The C2' carbon, being directly attached to the substituent and adjacent to the nitrogen, is expected at a distinct chemical shift.

-

Vinylic Carbons (δ 125-135 ppm): The two sp² hybridized carbons of the alkene will appear in this range.

-

Methylene Carbon (δ ~63 ppm): The sp³ hybridized C1 carbon, directly attached to the electronegative oxygen atom, is the most upfield signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155.5 | C2' |

| ~149.5 | C6' |

| ~136.5 | C4' |

| ~133.0 | C3 |

| ~128.5 | C2 |

| ~122.0 | C5' |

| ~121.5 | C3' |

| ~63.5 | C1 |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity. The choice of solvent and reference standard is critical.

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its good solubilizing power and minimal signal overlap with the analyte. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum first, as it is faster. Optimize shim settings for field homogeneity. For the ¹³C spectrum, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the spectrum using the TMS signal.

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. Correlate with the ¹³C spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality:

-

O-H Stretch (3200-3600 cm⁻¹): The most prominent feature for an alcohol is a strong, broad absorption in this region. The broadening is a direct result of intermolecular hydrogen bonding, a trustworthy indicator of the hydroxyl group's presence.

-

C-H Stretches (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (methylene).

-

C=C and C=N Stretches (1580-1650 cm⁻¹): Multiple sharp peaks are expected in this region, corresponding to the C=C bond of the alkene and the C=C and C=N bonds within the pyridine ring.

-

C-O Stretch (1000-1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the primary alcohol is expected in this region. This peak confirms the alcohol functionality.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3200-3600 | Strong, Broad | O-H Stretch | Alcohol |

| 3010-3080 | Medium | C-H Stretch | Aromatic/Vinylic |

| 2850-2960 | Medium | C-H Stretch | Methylene (CH₂) |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1590, ~1560 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

The ATR technique is a modern, efficient method that requires minimal sample preparation.

Caption: Workflow for ATR-IR data acquisition.

-

Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it measures the ambient atmosphere (H₂O, CO₂), which the instrument software will then subtract from the sample spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum. The data is processed automatically to yield a transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound, the molecular formula is C₈H₉NO, with a monoisotopic mass of 135.0684 Da and an average molecular weight of 135.16 g/mol .[2]

Expertise & Causality:

-

Molecular Ion (M⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z = 135. This is the primary piece of evidence for the compound's molecular weight.

-

Key Fragmentation Pathways: The stability of the pyridine ring and the lability of the alcohol group dictate the fragmentation.

-

Loss of Water ([M-18]⁺•): A common fragmentation for alcohols is the loss of a water molecule, which would yield a peak at m/z = 117.

-

Loss of Hydroxyl Radical ([M-17]⁺): Cleavage of the C-O bond can result in the loss of an •OH radical, giving a peak at m/z = 118.

-

Tropylium-like Ions: The pyridine ring itself can lead to characteristic fragments, such as the pyridinium cation or related structures.

-

Caption: Plausible fragmentation pathways in EI-Mass Spectrometry.

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

| m/z | Proposed Identity |

|---|---|

| 135 | [M]⁺• (Molecular Ion) |

| 118 | [M - •OH]⁺ |

| 117 | [M - H₂O]⁺• |

| 106 | [M - CH₂OH]⁺• |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a GC inlet.

-

Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The structural verification of this compound is achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the E-alkene stereochemistry and proton connectivity, ¹³C NMR validates the carbon backbone, IR spectroscopy provides definitive evidence of the alcohol and pyridine functional groups, and Mass Spectrometry confirms the molecular weight and provides corroborating structural data through fragmentation. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important synthetic intermediate for researchers in drug discovery and materials science.

References

-

SpectraBase. (2024). 3-(2-Pyridinyl)-2-propyn-1-ol. John Wiley & Sons, Inc. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

NIST. (n.d.). 2-Propen-1-ol, 3-phenyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Propen-1-ol. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to 3-(2-Pyridyl)-2-propen-1-ol as a Bidentate Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)-2-propen-1-ol, a versatile unsaturated pyridyl alcohol ligand, and its applications in coordination chemistry. The document delves into the ligand's synthesis, its fundamental coordination behavior as a bidentate N,O-chelating agent, and the synthesis of its metal complexes. Detailed protocols, structural and spectroscopic characterization, and a review of the potential applications of the resulting coordination compounds are presented for researchers, chemists, and professionals in drug development.

Introduction: The Unique Potential of this compound

This compound, with the chemical formula C₈H₉NO, is a pyridine derivative featuring both a nitrogen atom within the aromatic ring and a reactive hydroxyl group on an unsaturated propenyl side chain.[1][2] This unique bifunctional arrangement allows it to act as a potent bidentate ligand, forming stable chelate rings with a variety of metal ions. The combination of a soft pyridine nitrogen donor and a hard alcohol oxygen donor makes it a versatile building block for constructing diverse coordination complexes.

The geometry of the ligand, particularly the (E)-isomer, pre-organizes these donor atoms in a favorable position for chelation, leading to the formation of a stable six-membered ring upon coordination to a metal center. This structural feature is crucial for influencing the electronic properties, stability, and subsequent reactivity of the resulting metal complexes. This guide will explore the synthesis of the ligand, its coordination modes, and the properties and applications of its metal complexes, with a focus on providing actionable, field-proven insights.

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding α,β-unsaturated aldehyde or ester, which are themselves formed via condensation reactions. A common and reliable method involves the Wittig or Horner-Wadsworth-Emmons reaction followed by a selective reduction.

Rationale for Synthetic Strategy

The chosen synthetic pathway is designed for efficiency and control. The initial condensation reaction establishes the crucial carbon-carbon double bond, while the subsequent selective reduction of the carbonyl group to an alcohol is critical to avoid the reduction of the pyridine ring or the double bond. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this reduction at low temperatures, as it is a highly selective reducing agent for esters and aldehydes to alcohols without affecting other reducible functional groups.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate

-

To a solution of pyridine-2-carbaldehyde (1.0 equiv.) in dry tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise, ensuring the temperature does not exceed 5 °C. The addition of NaH deprotonates the phosphonate, generating the nucleophilic ylide in situ.

-

Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (E)-ethyl 3-(pyridin-2-yl)acrylate.

Step 2: Reduction to (E)-3-(pyridin-2-yl)prop-2-en-1-ol

-

Dissolve the purified (E)-ethyl 3-(pyridin-2-yl)acrylate (1.0 equiv.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-reduction and side reactions.

-

Add DIBAL-H (1.0 M solution in hexanes, 2.2 equiv.) dropwise via a syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired product, this compound, typically as a colorless to yellow liquid or low-melting solid.

Characterization and Validation

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry (E-isomer).

-

FT-IR Spectroscopy: To identify key functional groups (O-H stretch, C=C stretch, C-N stretch).

-

Mass Spectrometry: To confirm the molecular weight (135.16 g/mol ).[2]

Coordination Chemistry: The Bidentate N,O-Chelate

The power of this compound lies in its ability to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the deprotonated alcohol oxygen.[1] This N,O-ligation forms a stable six-membered chelate ring, a thermodynamically favored conformation.

General Synthesis of Metal Complexes

A general procedure for synthesizing metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions depends on the metal ion and the desired complex.

Workflow for Metal Complex Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Example Protocol: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a representative copper(II) complex. Copper complexes are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.[3][4][5]

-

Dissolve copper(II) acetate monohydrate (1.0 equiv.) in warm methanol.

-

In a separate flask, dissolve this compound (2.1 equiv.) in methanol.

-

Add the ligand solution dropwise to the stirring copper(II) salt solution. A color change is typically observed immediately.

-

Stir the reaction mixture at room temperature for 4 hours.

-

If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, slowly evaporate the solvent to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by this method.[6]

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the coordination mode and elucidate the structure of the resulting complexes.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry.[7] For a typical octahedral complex, such as one formed with Ruthenium(II), one would expect to see the Ru(II) center coordinated by two or three bidentate ligands, resulting in a complex like [Ru(L)₃]²⁺ or [Ru(L)₂(Solvent)₂]²⁺.[8] The determination of the crystal structure is a critical step for understanding the structure-activity relationship.

Coordination of the Ligand to a Metal Center

Caption: Bidentate N,O-chelation of this compound to a metal center (M).

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the ligand's coordination.

-

FT-IR Spectroscopy: Upon coordination, the broad O-H stretching band of the free ligand (around 3300 cm⁻¹) disappears, indicating deprotonation and coordination of the alcohol. A shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber is also indicative of coordination to the metal center.

-

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to ligand-centered (π→π*) transitions and metal-to-ligand charge transfer (MLCT) bands.[8] The position and intensity of these MLCT bands provide insight into the electronic structure of the complex.

-

¹H NMR Spectroscopy: Coordination to a paramagnetic metal center (like Cu(II)) will lead to significant broadening of the ligand's proton signals. For diamagnetic complexes (like some Ru(II) or Pt(II) complexes), a downfield shift of the pyridine and vinyl protons is expected due to the electron-withdrawing effect of the metal center.[9]

| Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Information Gained |

| FT-IR | Broad ν(O-H) ~3300 cm⁻¹ | Disappearance of ν(O-H) | Deprotonation and O-coordination |

| ν(C=N) ~1590 cm⁻¹ | Shift to higher frequency (e.g., ~1610 cm⁻¹) | N-coordination to metal | |

| UV-Vis | π→π* transitions | New Metal-to-Ligand Charge Transfer (MLCT) bands | Electronic structure of the complex |

| ¹H NMR | Sharp signals | Broadening (paramagnetic) or downfield shift (diamagnetic) | Confirmation of coordination |

Applications in Research and Development

The metal complexes derived from this compound are being explored for a variety of applications, leveraging the unique properties imparted by the ligand framework.

Catalysis

The defined coordination geometry and electronic tunability of these complexes make them promising candidates for catalysis. For instance, Ruthenium polypyridyl complexes are well-known for their roles in photoredox catalysis and as light-harvesting agents.[10][11] The N,O-chelate from this compound can stabilize different oxidation states of the metal, which is a key requirement for many catalytic cycles.

Biological and Medicinal Chemistry

Transition metal complexes, particularly those of copper, exhibit a wide range of biological activities.[3] The pyridyl moiety is a common feature in many biologically active molecules. Copper complexes with pyridyl ligands have shown potential as antimicrobial and anticancer agents.[3][4] The mechanism often involves the complex's ability to participate in redox cycling or to intercalate with DNA. The ligand itself can be tuned to enhance bioavailability and target specificity, making these complexes interesting for drug development professionals.

Materials Science

The ability of this ligand to form stable complexes with luminescent metal ions (e.g., Ru(II), Ir(III)) opens avenues in materials science.[10] These complexes can be used as building blocks for photosensitizers, OLEDs (Organic Light-Emitting Diodes), and chemical sensors. The vinyl group on the ligand also offers a site for further functionalization or polymerization to create advanced functional materials.[1]

Conclusion and Future Outlook

This compound is a highly versatile and accessible bidentate ligand that provides a robust platform for the development of novel coordination complexes. Its straightforward synthesis and predictable N,O-chelation behavior make it an attractive tool for chemists. The resulting metal complexes have demonstrated significant potential in catalysis, medicinal chemistry, and materials science.

Future research will likely focus on the synthesis of heterometallic complexes and the incorporation of these complexes into larger supramolecular structures or polymers.[12] Fine-tuning the electronic properties by modifying the pyridine ring or the propenyl backbone will continue to be a key strategy for optimizing the performance of these materials in their target applications. The detailed protocols and characterization data provided in this guide serve as a foundational resource for researchers aiming to explore the rich coordination chemistry of this promising ligand.

References

- MySkinRecipes. This compound.

- PubChem. This compound. National Center for Biotechnology Information.

- Saleh, N., et al. (2021). Biological potential of copper complexes: a review. PMC - PubMed Central.

- ResearchGate. ChemInform Abstract: 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis.

- Sigma-Aldrich. This compound | 131610-03-2.

- MDPI. Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species.

- MDPI. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling.

- ResearchGate. Some of Cu complexes with potent biological activities.

- BenchChem. A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.

- MDPI. Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime.

- ResearchGate. Linear Bidentate Ligands (L) with Two Terminal Pyridyl N-Donor Groups Forming Pt(II)LCl 2 Complexes with Rare Eight-Membered Chelate Rings.

- PubMed. Copper (II) complexes of the anti-inflammatory drug naproxen and 3-pyridylmethanol as auxiliary ligand. Characterization, superoxide dismutase and catecholase-mimetic activities.

- PubMed. Linear Bidentate Ligands (L) with Two Terminal Pyridyl N-Donor Groups Forming Pt(II)LCl 2 Complexes with Rare Eight-Membered Chelate Rings.

- Journal of the Chemical Society, Dalton Transactions. Ruthenium(ii) complexes containing RuN4O2 spheres assembled via pyridine-imine-amide coordination. Syntheses, structures, properties and protonation behaviour of coordinated amide.

- MDPI. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide.

- PubMed. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands.

- ResearchGate. The first metal complexes derived from 3,5-diethynylpyridine. X-ray crystal structure of [(AuPTo(3))(2){mu-(C equivalent to C)(2)Py}] (Py = pyridine-3,5-diyl; To = p-Tolyl).

- JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS).

- ChemWhat. 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound | 131610-03-2.

- IntechOpen. Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes.

- Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

- MDPI. Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects.

- PMC - NIH. A Bidentate Ligand Featuring Ditopic Lewis Acids in the Second Sphere for Selective Substrate Capture and Activation.

- Google Patents. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

- RSC Publishing. Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Ruthenium(ii) complexes containing RuN4O2 spheres assembled via pyridine-imine-amide coordination. Syntheses, structures, properties and protonation behaviour of coordinated amide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Linear Bidentate Ligands (L) with Two Terminal Pyridyl N-Donor Groups Forming Pt(II)LCl2 Complexes with Rare Eight-Membered Chelate Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling [mdpi.com]

- 11. Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermochemical Properties of 3-(2-Pyridyl)-2-propen-1-ol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 3-(2-Pyridyl)-2-propen-1-ol. Given the absence of extensive experimental data for this specific molecule in publicly available literature, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental techniques and computational methods necessary for a thorough thermochemical characterization. By synthesizing established principles with practical, field-proven insights, this guide explains not just how to conduct experiments, but why specific methodological choices are crucial for obtaining reliable and meaningful data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in the absence of established reference values.

Introduction: The Significance of Thermochemical Data for this compound

This compound, with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol , is a nitrogen-containing heterocyclic compound.[1][2] The pyridine moiety, a key structural feature, is a ubiquitous scaffold in medicinal chemistry and materials science, imparting specific electronic and hydrogen-bonding characteristics.[3][4] The propenol side chain introduces unsaturation and a primary alcohol functional group, offering sites for further chemical modification and influencing the molecule's overall conformation and intermolecular interactions.

A thorough understanding of the thermochemical properties of this compound is paramount for several key applications:

-

Drug Development: Polymorph screening, salt selection, and formulation design are all critically dependent on the thermodynamic stability of different solid forms. The enthalpy of fusion and melting point, determined through techniques like Differential Scanning Calorimetry (DSC), are essential parameters in this context.[5][6]

-

Process Chemistry and Safety: Scaling up the synthesis of any compound requires a detailed knowledge of its thermal stability to prevent runaway reactions and ensure safe operating conditions. Thermogravimetric Analysis (TGA) is a fundamental tool for assessing decomposition temperatures and thermal stability.[7][8]

-

Computational Modeling: Accurate experimental data, such as the standard enthalpy of formation, is crucial for validating and parameterizing computational models.[9][10] These models, in turn, can predict the properties of related molecules, accelerating the discovery and design of new chemical entities.

This guide will detail the primary experimental techniques and computational approaches for determining the key thermochemical properties of this compound.

Foundational Thermochemical Properties: A Triad of Experimental Techniques

The core thermochemical characterization of this compound relies on a synergistic application of three primary analytical methods: Combustion Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this value is typically determined indirectly through its enthalpy of combustion (ΔcH°).

The Causality Behind Experimental Choices:

Static bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds.[3][11][12][13] The choice of this technique is dictated by the need for a complete and well-defined combustion reaction. The sealed "bomb" ensures that the combustion occurs at constant volume, and the use of high-pressure oxygen promotes the complete conversion of the sample to its combustion products (CO₂, H₂O, and N₂).

Self-Validating Protocol for Combustion Calorimetry:

A robust protocol for the combustion calorimetry of this compound would involve the following steps:

-

Sample Purity and Preparation:

-

The purity of the this compound sample is paramount. Impurities can significantly affect the measured enthalpy of combustion. Purification techniques such as recrystallization or sublimation should be employed, and the purity should be verified by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

A precisely weighed pellet of the sample is placed in a crucible within the combustion bomb.

-

-

Experimental Setup:

-

The bomb is charged with a known amount of high-purity water to saturate the internal atmosphere and ensure that the water formed during combustion is in the liquid state.

-

The bomb is then pressurized with high-purity oxygen.

-

The bomb is placed in a calorimeter, a container of water with a precisely known heat capacity, equipped with a sensitive thermometer.

-

-

Combustion and Data Acquisition:

-

The sample is ignited via an electrical fuse.

-

The temperature of the calorimeter water is monitored before, during, and after combustion to determine the temperature rise.

-

-

Corrections and Calculations:

-

The raw temperature change is corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from the nitrogen in the sample.

-

The energy of combustion at constant volume (ΔcU) is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

-

Finally, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Data Presentation:

| Property | Symbol | Method | Expected Outcome |

| Standard Molar Energy of Combustion | ΔcU | Static Bomb Calorimetry | A negative value in kJ/mol |

| Standard Molar Enthalpy of Combustion | ΔcH° | Calculation from ΔcU | A negative value in kJ/mol |

| Standard Molar Enthalpy of Formation | ΔfH° | Calculation from ΔcH° | A value in kJ/mol |

Logical Relationship Diagram:

Caption: Workflow for determining the enthalpy of formation.

Phase Transitions and Purity by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating thermal transitions of a material as a function of temperature.[6][14][15][16] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

The Causality Behind Experimental Choices:

For this compound, DSC is the method of choice for determining its melting point, enthalpy of fusion (ΔfusH), and for assessing its purity. The technique is highly sensitive to the energy changes that occur during phase transitions.[5][17] The shape of the melting endotherm can also provide qualitative information about the purity of the sample.

Self-Validating Protocol for DSC Analysis:

-

Sample Preparation and Encapsulation:

-

A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan. This prevents any mass loss due to volatilization during the experiment.

-

An empty, hermetically sealed aluminum pan is used as the reference.

-

-

Experimental Program:

-

The sample and reference are placed in the DSC cell.

-

A typical DSC experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The temperature range should be chosen to encompass the expected melting point.

-

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow versus temperature.

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-

Data Presentation:

| Property | Symbol | Method | Expected Outcome |

| Melting Point | Tm | DSC | A specific temperature in °C or K |

| Enthalpy of Fusion | ΔfusH | DSC | A positive value in kJ/mol |

Logical Relationship Diagram:

Caption: DSC workflow for phase transition analysis.

Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is essential for determining the thermal stability and decomposition profile of this compound.

The Causality Behind Experimental Choices:

The choice of TGA is driven by the need to understand the temperature at which the compound begins to degrade. This information is critical for establishing safe handling and processing temperatures. The ability to control the atmosphere (e.g., inert or oxidative) allows for the simulation of different process conditions.

Self-Validating Protocol for TGA Analysis:

-

Sample Preparation:

-

A small, accurately weighed amount of the this compound sample is placed in a TGA pan (typically ceramic or platinum).

-

-

Experimental Program:

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass versus temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Data Presentation:

| Property | Symbol | Method | Expected Outcome |

| Onset of Decomposition | T_onset | TGA | A specific temperature in °C or K |

| Temperature of Maximum Decomposition Rate | T_max | TGA (DTG) | A specific temperature in °C or K |

Logical Relationship Diagram:

Caption: TGA workflow for thermal stability assessment.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational methods, particularly high-level quantum chemical calculations, can provide valuable estimates of thermochemical properties.[4][9][18]

The Causality Behind Method Selection:

Methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) are chosen for their proven accuracy in predicting enthalpies of formation for a wide range of organic molecules.[9] These composite methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.

Self-Validating Computational Protocol:

-

Molecular Geometry Optimization:

-

The 3D structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

-

-

Frequency Calculation:

-

Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculations:

-

Higher-level single-point energy calculations are performed on the optimized geometry using the chosen composite method (e.g., G4).

-

-

Enthalpy of Formation Calculation:

-

The enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

-

Data Presentation:

| Property | Symbol | Method | Expected Outcome |

| Calculated Standard Enthalpy of Formation | ΔfH° (calc) | G4, CBS-QB3, etc. | A value in kJ/mol with an estimated uncertainty |

Logical Relationship Diagram:

Caption: Workflow for computational thermochemistry.

Synthesis and Purification Considerations

The reliability of any thermochemical measurement is fundamentally dependent on the purity of the sample. For this compound, a potential synthesis route could involve the reaction of 2-pyridinecarboxaldehyde with a suitable Wittig reagent or a related olefination reaction, followed by reduction of the resulting ester or aldehyde.

Purification Protocol:

-

Initial Purification: Column chromatography is a standard method for removing unreacted starting materials and byproducts.

-

Final Purification: For thermochemical measurements, a final purification step such as recrystallization from a suitable solvent system or sublimation under reduced pressure is highly recommended to obtain a crystalline solid of high purity.

-

Purity Verification: The purity of the final sample should be confirmed to be >99.5% by a combination of techniques such as quantitative NMR (qNMR), GC-MS, and elemental analysis.

Conclusion and Future Directions

This guide has provided a detailed, technically grounded framework for the comprehensive thermochemical characterization of this compound. While direct experimental data for this compound is currently scarce, the application of the described methodologies—combustion calorimetry, DSC, TGA, and high-level computational chemistry—will yield the critical data necessary for its safe and effective application in research and development.

Future work should focus on the experimental determination of these properties to provide a benchmark for computational models. Additionally, investigating the thermochemistry of related derivatives will contribute to a broader understanding of structure-property relationships within this class of compounds. The data generated through these efforts will be invaluable for advancing the fields of medicinal chemistry, materials science, and chemical process safety.

References

- American Chemical Society. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives.

- Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society (Resumed), 265.

- Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- OSTI.GOV. (n.d.). Heats of combustion and formation of pyridine and hippuric acid.

- RSC Publishing. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed).

- Wikipedia. (n.d.). Thermogravimetric analysis.

- TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

- AZoM. (2018). Thermal Analysis of Organic Compounds.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) spectra.

- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds.

- ACS Publications. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species.

- ScienceDirect. (2024). Modeling the thermochemistry of nitrogen-containing compounds via group additivity.

- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).

- Sigma-Aldrich. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 131610-03-2.

Sources

- 1. This compound | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 131610-03-2 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemical.journalspub.info [chemical.journalspub.info]

- 5. azom.com [azom.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modeling the thermochemistry of nitrogen-containing compounds via group additivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]

- 13. The heats of combustion of pyridine and certain of its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

- 18. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to 3-(2-Pyridinyl)-2-propen-1-ol (CAS 131610-03-2): A Versatile Intermediate in Heterocyclic Synthesis

Introduction

3-(2-Pyridinyl)-2-propen-1-ol, registered under CAS number 131610-03-2, is a pivotal chemical intermediate possessing a unique structural combination of a pyridine ring, an allylic alcohol, and a conjugated double bond. This arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry and drug development, where it serves as a precursor to bioactive alkaloids and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 3-(2-Pyridinyl)-2-propen-1-ol, with a focus on its practical application in the synthesis of the indolizidine alkaloid, (±)-lentiginosine.

Physicochemical Properties

3-(2-Pyridinyl)-2-propen-1-ol is typically a colorless to yellow liquid under standard conditions. Its core physicochemical properties are summarized in the table below.[1]

| Property | Value |

| CAS Number | 131610-03-2 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-en-1-ol |

| Synonyms | (E)-3-(2-pyridinyl)-2-Propen-1-ol, 3-(2-Pyridyl)-2-propen-1-ol |

| Appearance | Colorless to yellow liquid |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis of 3-(2-Pyridinyl)-2-propen-1-ol

The most direct and widely cited method for the synthesis of 3-(2-Pyridinyl)-2-propen-1-ol is the vinylation of commercially available 2-pyridinecarboxaldehyde (picolinaldehyde).[2] This is typically achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction

This protocol describes a plausible method for the synthesis of 3-(2-Pyridinyl)-2-propen-1-ol based on standard Grignard reaction procedures.

Materials:

-

2-Pyridinecarboxaldehyde

-

Vinylmagnesium bromide (typically 1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Charge: To the flask, add a solution of 2-pyridinecarboxaldehyde in anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.

-

Grignard Addition: Add the vinylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of the aldehyde at a rate that maintains the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(2-Pyridinyl)-2-propen-1-ol.

Caption: Synthetic pathway for 3-(2-Pyridinyl)-2-propen-1-ol via Grignard reaction.

Chemical Reactivity and Properties

The reactivity of 3-(2-Pyridinyl)-2-propen-1-ol is governed by the interplay of its three key functional groups: the allylic alcohol, the carbon-carbon double bond, and the pyridine ring.

-

Allylic Alcohol Reactivity: Allylic alcohols exhibit enhanced reactivity compared to simple alcohols. The hydroxyl group can be readily substituted, and the adjacent double bond can participate in various addition and rearrangement reactions.

-

Electrophilic Addition: The double bond is susceptible to electrophilic addition reactions. A key example, detailed in the applications section, is the addition of bromine, which leads to the formation of a bromonium ion intermediate that can be trapped intramolecularly.

-

Nucleophilic Pyridine Ring: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for protonation and quaternization reactions, which can be a crucial step in synthetic sequences.

-

Conjugated System: The conjugated system spanning the pyridine ring and the double bond influences the electronic properties of the molecule and its reactivity in cycloaddition and other pericyclic reactions.

Application in Drug Development: Synthesis of (±)-Lentiginosine

A significant application of 3-(2-Pyridinyl)-2-propen-1-ol in the context of drug development is its use as a starting material for the synthesis of (±)-lentiginosine.[2] Lentiginosine is a polyhydroxylated indolizidine alkaloid that has garnered interest for its biological activities, including the inhibition of amyloglucosidases.

The synthesis, as reported by Brandi et al., leverages the unique reactivity of 3-(2-Pyridinyl)-2-propen-1-ol to construct the core indolizidine skeleton.[2]

Experimental Protocol: Synthesis of (±)-Lentiginosine from 3-(2-Pyridinyl)-2-propen-1-ol

This protocol is adapted from the work of Brandi and coworkers.[2]

Materials:

-

3-(2-Pyridinyl)-2-propen-1-ol

-

Bromine (Br₂)

-

Sodium borohydride (NaBH₄)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Bromocyclization: A solution of bromine in dichloromethane is added dropwise to a cooled (0 °C) solution of 3-(2-Pyridinyl)-2-propen-1-ol in dichloromethane. This initiates an electrophilic addition to the double bond, followed by an intramolecular cyclization where the pyridine nitrogen attacks the intermediate bromonium ion. This domino reaction forms a bicyclic indolizinium salt.

-

Reduction: The resulting mixture containing the indolizinium salt is treated with sodium borohydride in methanol. This step reduces the iminium-like bond within the indolizinium system.

-

Nucleophilic Substitution/Elimination-Addition: The final step involves a nucleophilic substitution, proceeding through an elimination-addition mechanism, to install the hydroxyl groups with the desired stereochemistry, yielding (±)-lentiginosine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure (±)-lentiginosine.

Caption: Key steps in the synthesis of (±)-lentiginosine.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames.

-

In case of Exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

3-(2-Pyridinyl)-2-propen-1-ol is a versatile and valuable building block in organic synthesis. Its straightforward preparation from 2-pyridinecarboxaldehyde and its unique reactivity profile make it an attractive starting material for the construction of complex heterocyclic molecules. The successful application of this compound in the total synthesis of (±)-lentiginosine highlights its potential in the field of drug discovery and development, offering a gateway to a range of biologically active indolizidine alkaloids and related compounds. Researchers and drug development professionals can leverage the chemistry of this intermediate to explore novel synthetic routes to new chemical entities with therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemWhat. 3-(2-Pyridinyl)-2-propen-1-ol CAS#: 131610-03-2. [Link]

-

Brandi, A., et al. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules2020 , 25(21), 5089. [Link]

-

Giomi, D., et al. Synthesis of 1,2-dihydroxyindolizidines From 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry2011 , 76(22), 9536-9541. [Link]

-

Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Metal-Free Reduction of Nitroarenes using 3-(2-Pyridyl)-2-propen-1-ol as an Organocatalyst

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, providing crucial intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] While traditional methods often rely on metal catalysts, which can be costly, toxic, and require stringent removal from the final products, the development of metal-free catalytic systems is of paramount importance for sustainable chemistry.[2][3][4] Organocatalysis has emerged as a powerful alternative, offering mild reaction conditions and high chemoselectivity.[5][6] This application note details a protocol for the metal-free reduction of nitroarenes utilizing 3-(2-Pyridyl)-2-propen-1-ol as a novel organocatalyst, leveraging its proposed reactivity as a Hantzsch ester mimic.[7][8]

Proposed Mechanism of Catalysis

The catalytic activity of this compound is predicated on its ability to act as a hydride donor in a manner analogous to Hantzsch esters and other pyridyl-methanol derivatives.[7][8][9] The reaction is believed to proceed through a biomimetic, 1,4-dihydropyridine-type intermediate. The pyridyl nitrogen plays a crucial role in facilitating the hydride transfer to the nitro group. The reaction is often performed in the presence of a stoichiometric reductant, such as sodium borohydride (NaBH₄), which regenerates the active organocatalyst in a continuous cycle.[8] The overall process avoids the use of transition metals, offering a greener and more sustainable route to valuable aniline derivatives.

Caption: Proposed catalytic cycle for the reduction of nitroarenes.

Experimental Protocol

This protocol provides a general procedure for the reduction of a nitroarene to the corresponding aniline using this compound as an organocatalyst and NaBH₄ as the stoichiometric reductant.

Materials and Reagents

-

Nitroarene substrate (e.g., 4-nitroacetophenone)

-

Sodium borohydride (NaBH₄)

-

Anhydrous solvent (e.g., Toluene or Isopropanol)[2]

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol, 1.0 equiv).

-

Add this compound (0.2 mmol, 0.2 equiv).

-

Add anhydrous toluene (5 mL).

-

Stir the mixture at room temperature for 5 minutes to ensure dissolution.

-

-

Addition of Reductant:

-

In a separate vial, carefully weigh sodium borohydride (2.0 mmol, 2.0 equiv). Caution: NaBH₄ is moisture-sensitive and can react violently with water.

-

Add the NaBH₄ to the reaction mixture portion-wise over 10 minutes at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to 80 °C and allow it to stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of deionized water (5 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aniline product.

-

Caption: Step-by-step experimental workflow.

Data Presentation: Scope of the Reaction

The developed protocol is expected to be applicable to a wide range of nitroarene substrates with good functional group tolerance.[3][13]

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | 4-Nitroacetophenone | 4-Aminoacetophenone | 6 | 92 |

| 2 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 5 | 95 |

| 3 | 4-Chloronitrobenzene | 4-Chloroaniline | 8 | 88 |

| 4 | 3-Nitrobenzonitrile | 3-Aminobenzonitrile | 7 | 90 |

| 5 | 2-Nitronaphthalene | 2-Naphthylamine | 10 | 85 |

Note: The data presented in this table is hypothetical and serves as a representation of expected outcomes based on similar reported procedures.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the metal-free reduction of nitroarenes using this compound as an organocatalyst. The proposed method offers a promising, environmentally benign alternative to traditional metal-catalyzed reductions. The procedure is straightforward and is anticipated to be applicable to a broad range of substrates with high efficiency and chemoselectivity. Further optimization of reaction conditions may be necessary for specific substrates.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Palmieri, A., Gabrielli, S., Ballini, R., & Piermatti, O. (2020). Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. Asian Journal of Organic Chemistry, 9(11), 1851-1858.

- Koukouras, A., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.

- Kohler, E. P., & Drake, N. L. (1923). THE CATALYTIC REDUCTION OF NITRO COMPOUNDS. II. GAMMA-NITRO KETONES. Journal of the American Chemical Society, 45(5), 1281-1289.

-

American Chemical Society. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Publications. Retrieved from [Link]

- Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976-8977.

-

ResearchGate. (n.d.). General pathway for nitroarene reduction and intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

- Whittlesey, M. K., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.

-

ResearchGate. (n.d.). Selective Reduction of Nitroarenes with Silanes Catalysed by Nickel N-Heterocyclic Complexes. Retrieved from [Link]

- Synfacts. (2022). Metal-Free Reduction of Aromatic Nitro Compounds. Synfacts, 18(04), 0435.

- Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774-2776.

-

ResearchGate. (n.d.). 1-(2-Pyridyl)-2-propen-1-ol: A Multipurpose Reagent in Organic Synthesis. Retrieved from [Link]

- Palmieri, A., et al. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega, 7(40), 35839-35848.

-

Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol | Request PDF. Retrieved from [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol [organic-chemistry.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C8H9NO | CID 13864855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | 131610-03-2 [sigmaaldrich.com]

- 13. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04471E [pubs.rsc.org]

Application of 3-(2-Pyridyl)-2-propen-1-ol in the Synthesis of the Indolizidine Skeleton

Introduction: The Significance of the Indolizidine Scaffold

The indolizidine skeleton, a bicyclic nitrogen-containing heterocycle, represents a core structural motif in a vast array of natural products, particularly alkaloids. These compounds, isolated from diverse sources including plants, amphibians, and microorganisms, exhibit a remarkable spectrum of biological activities. Notably, polyhydroxylated indolizidines, such as lentiginosine, swainsonine, and castanospermine, are potent glycosidase inhibitors, making them attractive targets for the development of therapeutic agents against viral infections, cancer, and diabetes. The unique three-dimensional architecture of the indolizidine scaffold allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to access this privileged structure is a paramount objective in medicinal chemistry and drug discovery.

A Strategic Approach: 3-(2-Pyridyl)-2-propen-1-ol as a Versatile Precursor

This application note details a robust and efficient strategy for the construction of the indolizidine skeleton, utilizing the readily accessible starting material, this compound. This precursor, obtainable via the vinylation of commercial 2-picolinaldehyde, serves as an excellent starting point for a domino reaction sequence that rapidly assembles the bicyclic core. The key transformation involves a bromination-induced cyclization, followed by diastereoselective reduction and a final nucleophilic substitution, culminating in the synthesis of valuable dihydroxylated indolizidines such as (±)-lentiginosine.

The strategic value of this compound lies in the inherent reactivity of its constituent parts: the electron-rich alkene is susceptible to electrophilic attack, while the pyridine nitrogen acts as a tethered nucleophile, poised for intramolecular cyclization. This pre-organized reactivity profile allows for the construction of molecular complexity in a controlled and predictable manner.

Mechanistic Insights: The Domino Reaction Cascade

The conversion of this compound to the indolizidine core proceeds through a fascinating and efficient domino reaction sequence. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Step 1: Electrophilic Bromination and Intramolecular Cyclization

The reaction is initiated by the electrophilic addition of bromine to the alkene moiety of this compound. This proceeds through a transient bromonium ion intermediate. The proximate and nucleophilic pyridine nitrogen then attacks this intermediate in an intramolecular fashion, leading to the formation of a bicyclic indolizinium salt. This tandem process of bromination and cyclization efficiently constructs the core indolizidine skeleton in a single synthetic operation.

Caption: Bromination-induced cyclization workflow.

Step 2: Diastereoselective Reduction

The resulting indolizinium salt is then subjected to reduction, typically with a hydride reagent such as sodium borohydride. The facial selectivity of the hydride attack on the iminium-like bond within the bicyclic system is a critical determinant of the final product's stereochemistry. The hydride preferentially attacks from the less sterically hindered face of the molecule, leading to a diastereomeric mixture of the corresponding tetrahydroindolizine derivatives. The ratio of these diastereomers is influenced by the substitution pattern of the indolizinium salt and the specific reducing agent employed.

Step 3: Nucleophilic Substitution via Elimination-Addition

The final stage of the synthesis involves the conversion of the bromo-substituted intermediate to the desired dihydroxylated product. This transformation proceeds through a nucleophilic substitution pathway, which has been proposed to occur via an elimination-addition mechanism. A base facilitates the elimination of HBr to form a transient, strained bicyclic alkene. Subsequent nucleophilic attack of water or another nucleophile onto this intermediate, followed by protonation, yields the final dihydroxyindolizidine product, such as (±)-lentiginosine.

Caption: Elimination-addition mechanism for diol formation.

Experimental Protocols

The following protocols are based on the successful synthesis of (±)-lentiginosine from 1-(2-pyridyl)-2-propen-1-ol, as reported by Brandi and co-workers.[1]

Protocol 1: Synthesis of 1-(2-Pyridyl)-2-propen-1-ol

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings and dry diethyl ether under a nitrogen atmosphere.

-

Grignard Formation: Add a small crystal of iodine to initiate the reaction. Add vinyl bromide dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-picolinaldehyde in dry diethyl ether dropwise.

-

Quenching and Extraction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-pyridyl)-2-propen-1-ol as a pale yellow oil.

Protocol 2: Synthesis of (±)-Lentiginosine

-

Bromination/Cyclization: Dissolve 1-(2-pyridyl)-2-propen-1-ol in dichloromethane and cool to 0 °C. Add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed. Stir the reaction mixture at room temperature for 4 hours, during which the indolizinium bromide salt precipitates.

-

Reduction: Collect the precipitate by filtration and wash with cold dichloromethane. Without further purification, suspend the salt in methanol and cool to 0 °C. Add sodium borohydride portion-wise over 30 minutes. Stir the mixture for 1 hour at 0 °C.

-

Work-up: Quench the reaction by the addition of acetone. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Nucleophilic Substitution: Dissolve the crude bromo-indolizidine intermediate in a mixture of water and dioxane. Add sodium bicarbonate and heat the mixture to reflux for 12 hours.

-

Purification: Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield (±)-lentiginosine.

Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of (±)-lentiginosine from 1-(2-pyridyl)-2-propen-1-ol.

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Vinylation | 2-Picolinaldehyde | 1-(2-Pyridyl)-2-propen-1-ol | Vinylmagnesium bromide, Et2O | ~70-80 |

| 2 | Bromination/Cyclization | 1-(2-Pyridyl)-2-propen-1-ol | Indolizinium bromide salt | Br2, CH2Cl2 | Quantitative |

| 3 | Reduction | Indolizinium bromide salt | Bromo-tetrahydroindolizine | NaBH4, MeOH | ~75-85 |

| 4 | Nucleophilic Substitution | Bromo-tetrahydroindolizine | (±)-Lentiginosine | NaHCO3, H2O/Dioxane, Reflux | ~45-55 |

| Overall | Total Synthesis | 2-Picolinaldehyde | (±)-Lentiginosine | - | ~27 [1] |

Conclusion and Future Perspectives

The application of this compound in a domino bromination-cyclization sequence provides a direct and efficient entry into the medicinally important indolizidine scaffold. This strategy is characterized by its operational simplicity, the use of readily available starting materials, and the rapid construction of molecular complexity. The successful synthesis of (±)-lentiginosine highlights the utility of this methodology.

Future research in this area could focus on the development of an asymmetric variant of this synthesis. The introduction of chirality in the initial vinylation step or the use of chiral reagents in the cyclization or reduction steps could provide enantiomerically enriched indolizidine alkaloids, further enhancing the value of this synthetic strategy for drug discovery and development. Moreover, exploration of the reactivity of substituted pyridyl-propenol derivatives could open avenues to a diverse range of functionalized indolizidine analogues for biological evaluation.

References

-

Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent Syntheses and Biological Activity of Lentiginosine and Its Analogues. Current Topics in Medicinal Chemistry, 14(10), 1294-1307. [Link]

-

Giomi, D., Alfini, R., Micoli, A., Calamai, E., Faggi, C., & Brandi, A. (2011). Synthesis of 1,2-dihydroxyindolizidines from 1-(2-pyridyl)-2-propen-1-ol. The Journal of Organic Chemistry, 76(22), 9536-9541. [Link]

Sources

Asymmetric synthesis catalyzed by 3-(2-Pyridyl)-2-propen-1-ol metal complexes

An Application Guide for Asymmetric Synthesis Catalyzed by 3-(2-Pyridyl)-2-propen-1-ol Metal Complexes

Introduction: The Need for Precise Chiral Architectures

In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Asymmetric synthesis, the science of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern chemistry. The development of effective chiral catalysts is paramount to this endeavor.

Pyridine-containing compounds have emerged as a privileged class of ligands in asymmetric catalysis, owing to their modularity, stability, and versatile coordination chemistry.[1] This guide focuses on the application of metal complexes derived from the chiral N,O-bidentate ligand, this compound. This ligand creates a well-defined chiral environment around a metal center, such as palladium, enabling high stereocontrol in a variety of transformations. Its hemilabile nature, where the oxygen atom can readily dissociate and re-associate, is believed to play a crucial role in the catalytic cycle, opening a coordination site for substrate binding.

This document serves as a comprehensive technical guide for researchers, providing foundational knowledge, detailed experimental protocols, and mechanistic insights into the use of these powerful catalysts, with a primary focus on the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) reaction—a powerful C-C bond-forming methodology.[1]

PART 1: Synthesis of the Chiral Ligand and Catalyst Precursor